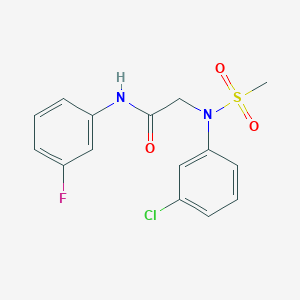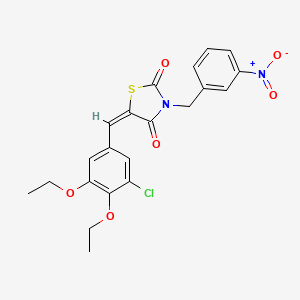
N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
Mécanisme D'action
N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine by GlyT1. This leads to an increase in the extracellular concentration of glycine, which can then bind to NMDA receptors and enhance their activity. This mechanism of action has been shown to be effective in several studies, and this compound has been used to investigate the role of glycine in several physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to enhance NMDA receptor activity, which is involved in learning and memory. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to enhance NMDA receptor activity. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of NMDA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, which makes it a useful tool for investigating the role of glycine in physiological processes. It has also been shown to have a good safety profile, which makes it suitable for use in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It is also relatively expensive, which may limit its use in some studies.
Orientations Futures
There are several future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. This compound has been shown to enhance NMDA receptor activity, which is involved in these disorders. Another direction is the investigation of its potential use in pain management. This compound has been shown to have analgesic effects, which may make it a useful tool for investigating the mechanisms of pain. Finally, this compound may be useful for investigating the role of glycine in other physiological processes, such as sleep and circadian rhythms.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. Glycine is an important neurotransmitter that plays a role in several physiological processes, including the regulation of NMDA receptors, which are involved in learning and memory. This compound has been used in several studies to investigate the role of glycine in these processes.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(14-7-2-4-11(16)8-14)10-15(20)18-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPZYYRSYXWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3553632.png)
![1,3-dimethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553637.png)



![1-benzyl-5-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553667.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3553681.png)
![N-{2-[(4-tert-butylbenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B3553691.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3553693.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3553698.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3553704.png)
![methyl {5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3553715.png)
![2,5-dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3553722.png)
![methyl 3-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3553727.png)